8-Amino-5-nitroisoquinoline
Overview
Description
8-Amino-5-nitroisoquinoline is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of both amino and nitro functional groups attached to an isoquinoline core, which is a structural motif found in many biologically active molecules.
Synthesis Analysis
The synthesis of 8-aminoquinoline derivatives, including those with nitro groups, has been explored using different methods. One approach involves the regioselective nitration of 8-aminoquinoline amides using Fe(NO3)3·9H2O as a promoter and nitro source, which allows for the remote C(5)-H nitration of the amides . Additionally, the amination of nitropyridines in liquid ammonia with potassium permanganate has been used to yield various amino compounds, including 8-amino-5-nitroisoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 8-amino-5-nitroisoquinoline derivatives can be complex, with various substituents influencing the overall conformation and reactivity of the molecule. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, has been determined, revealing a triclinic space group and specific conformational details .
Chemical Reactions Analysis
8-Amino-5-nitroisoquinoline and its derivatives participate in a range of chemical reactions. For example, nitroisoquinoline derivatives can be aminated to yield corresponding amino compounds . Furthermore, nitrosoquinolinamines can be synthesized and subsequently reduced to diamines . The interactions of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids have also been studied, leading to the formation of proton-transfer compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-amino-5-nitroisoquinoline derivatives are influenced by their functional groups and molecular structure. These properties are crucial for their applications in photoinitiating systems for polymerization, where they can exhibit panchromatic behavior and high efficiency under various light conditions . Additionally, the hemotoxicity of 8-aminoquinolines has been investigated through DFT calculations, suggesting a mechanism of methemoglobinemia induction .
Scientific Research Applications
Chemical Synthesis and Modification
8-Amino-5-nitroisoquinoline and its derivatives have been a subject of interest in the realm of organic synthesis. A study by Woźniak et al. (1990) highlights the regioselectivity in the amination of nitroisoquinolines, a process significant for the production of various amino compounds from nitroisoquinolines. This process has relevance in the synthesis of complex organic molecules (Woźniak et al., 1990).
Similarly, He et al. (2016) discuss the regioselective nitration of 8-aminoquinoline amides, highlighting the potential of these processes in fine-tuning the properties of these compounds for various applications (He et al., 2016).
Antimicrobial and Antimalarial Properties
Some derivatives of 8-amino-5-nitroisoquinoline have been studied for their antimicrobial properties. Al-Hiari et al. (2007) investigated the antibacterial properties of 8-nitrofluoroquinolone derivatives, where the aminoquinoline structure played a crucial role in determining their effectiveness against bacterial strains (Al-Hiari et al., 2007).
In another study, Phopin et al. (2016) explored the antimalarial and antimicrobial activities of 8-aminoquinoline-uracils metal complexes, demonstrating the potential of these compounds as novel antimalarial and antibacterial agents (Phopin et al., 2016).
Corrosion Inhibition
The use of quinoline derivatives, including 8-aminoquinoline, as corrosion inhibitors has been examined by Wang et al. (2015). Their study on the corrosion protection effect of these compounds on aluminum alloys in saline environments indicates the potential application of these compounds in materials science (Wang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-nitroisoquinolin-8-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJWKAJKMDAKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-5-nitroisoquinoline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.